molecular formula C18H19F3N4O3S B4576446 ethyl 2-{cyclopropyl[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

ethyl 2-{cyclopropyl[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B4576446
M. Wt: 428.4 g/mol
InChI Key: WKUMYWWCSPYTDX-VMPITWQZSA-N
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Description

Ethyl 2-{cyclopropyl[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C18H19F3N4O3S and its molecular weight is 428.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.11299614 g/mol and the complexity rating of the compound is 659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related compounds involves complex chemical processes, aiming to explore their structural and potential functional properties. For example, the synthesis and crystal structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate demonstrate detailed structural analysis through X-ray diffraction methods, revealing its crystal structure and suggesting its potential for fungicidal and plant growth regulation activities (L. Minga, 2005). This highlights the compound's relevance in agricultural research and potential as a bioactive molecule.

Computational Studies and Chemical Reactivity

Computational studies offer insights into the electronic structure and reactivity of related chemical entities. For instance, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate's synthesis, characterization, and computational study provide a framework for understanding its electronic and structural properties, indicating its utility in synthesizing heterocyclic compounds like oxiranes, oxazoles, and pyrazoles (R. N. Singh et al., 2014). Such computational insights are vital for predicting chemical behavior and designing new compounds with desired properties.

Antitumor Agents

The development of novel antitumor agents is a significant area of research. For instance, an efficient method to obtain ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate led to the synthesis of a series of compounds exhibiting significant effects in mouse tumor model cancer cell lines, showcasing the potential of these compounds as anticancer agents (I. Nassar et al., 2015). This highlights the compound's potential in medicinal chemistry and cancer research.

Molecular Interactions and Spectroscopic Analysis

Understanding molecular interactions through spectroscopic analysis is crucial for developing materials with specific properties. Studies on compounds like ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate provide detailed vibrational analyses, aiding in the understanding of molecular interactions and the potential for nonlinear optical (NLO) applications (R. N. Singh et al., 2013). Such analyses are essential for materials science and the development of new optical materials.

Properties

IUPAC Name

ethyl 2-[cyclopropyl-[(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl]amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3S/c1-4-28-16(27)14-15(18(19,20)21)23-17(29-14)25(12-6-7-12)13(26)8-5-11-9-22-24(3)10(11)2/h5,8-9,12H,4,6-7H2,1-3H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUMYWWCSPYTDX-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(C2CC2)C(=O)C=CC3=C(N(N=C3)C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N(C2CC2)C(=O)/C=C/C3=C(N(N=C3)C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{cyclopropyl[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{cyclopropyl[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-{cyclopropyl[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-{cyclopropyl[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 2-{cyclopropyl[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-{cyclopropyl[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.